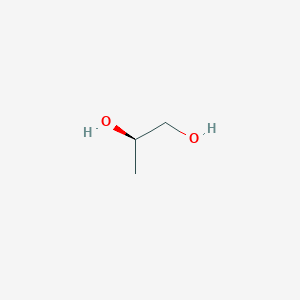

R-1,2-Propandiol

Übersicht

Beschreibung

R-1,2-Propanediol (R-1,2-PD) is a major commodity chemical, traditionally derived from propylene, a nonrenewable resource. Research has been aimed at developing sustainable fermentation routes to R-1,2-PD from renewable resources, such as glucose, with Escherichia coli expressing specific genes showing promising results for the production of enantiomerically pure R-1,2-PD (Altaras & Cameron, 1999).

Synthesis Analysis

The synthesis of R-1,2-PD has been explored through metabolic engineering. For example, E. coli has been genetically modified to express NADH-linked glycerol dehydrogenase and methylglyoxal synthase genes, leading to the anaerobic production of R-1,2-PD from glucose. This approach has resulted in the production of R-1,2-PD with significant purity and yield, which can be further improved through metabolic and bioprocess engineering (Altaras & Cameron, 1999).

Molecular Structure Analysis

The molecular structure of R-1,2-PD involves a chiral center, making it an interesting subject for stereospecific synthesis and analysis. Studies have explored the theoretical structures of R-1,2-PD monomers, dimers, and monohydrates to understand its stability and behavior in different conditions (Friedemann et al., 1995).

Chemical Reactions and Properties

R-1,2-PD is involved in various chemical reactions, including its synthesis from glycerol via hydrogenolysis. The hydrogenolysis process has been optimized using catalysts like Rh/SiO2 modified with ReOx species, showing high activity and selectivity for converting 1,2-propanediol to propanols (Amada et al., 2010).

Physical Properties Analysis

Research on R-1,2-PD has primarily focused on its production and chemical properties rather than a detailed analysis of its physical properties. However, its physical properties such as melting point, boiling point, and solubility are essential for its industrial application and processing.

Chemical Properties Analysis

The chemical properties of R-1,2-PD, including reactivity, stability under various conditions, and interactions with other substances, are crucial for its application in industries such as polymers, food, pharmaceuticals, and textiles. The metabolic pathways for its synthesis from renewable resources and its conversion to other valuable chemicals are areas of active research (Saxena et al., 2010).

Wissenschaftliche Forschungsanwendungen

Herstellung von ungesättigtem Polyesterharz

R-1,2-Propandiol ist ein wichtiger Baustein bei der Herstellung von ungesättigtem Polyesterharz . Diese Harze werden aufgrund ihrer hervorragenden mechanischen, chemischen und thermischen Eigenschaften in der Baustoffindustrie weit verbreitet.

Antifrostmittel-Produktion

This compound wird bei der Herstellung von Frostschutzmitteln verwendet . Frostschutzmittel ist eine Flüssigkeit, die den Gefrierpunkt von Wasser senkt und so Motoren und andere Maschinen vor den schädlichen Auswirkungen von Eis schützt.

Biokraftstoffkomponente

This compound wird als Bestandteil bei der Biokraftstoffproduktion eingesetzt . Biokraftstoffe sind erneuerbare Energiequellen, die als Alternative zu fossilen Brennstoffen eingesetzt werden können und so den Ausstoß von Treibhausgasen reduzieren.

Produktion von nichtionischen Waschmitteln

This compound wird bei der Herstellung von nichtionischen Waschmitteln verwendet . Diese Waschmittel werden typischerweise in Wasch- und Spülmitteln verwendet, da sie Schmutz und Fett entfernen können.

Mikrobielle Biosynthese

Die mikrobielle Biosynthese von this compound ist ein wachsendes Forschungsgebiet . Dieser Prozess nutzt Mikroorganismen zur Produktion von this compound und bietet im Vergleich zu traditionellen petrochemischen Verfahren eine nachhaltigere und umweltfreundlichere Methode.

Pharmazeutische Industrie

This compound wird in der pharmazeutischen Industrie verwendet . Es kann als Lösungsmittel, Konservierungsmittel oder sogar als Wirkstoff in bestimmten Medikamenten dienen.

Lebensmittel- und Kosmetikindustrie

This compound wird in der Lebensmittel- und Kosmetikindustrie eingesetzt . Es kann als Feuchthaltemittel, Konservierungsmittel oder Aromastoff in Lebensmitteln und als Feuchtigkeitsspender, Lösungsmittel oder Träger in Kosmetikprodukten dienen.

Textilindustrie

This compound findet Anwendung in der Textilindustrie . Es kann bei der Herstellung von Polyesterfasern und -harzen verwendet werden, die in Kleidung, Polstern und anderen Textilien verwendet werden.

Wirkmechanismus

Target of Action

R-1,2-Propanediol, also known as R-Propylene glycol, is a chiral molecule that is used as a building block in various industrial applications . It primarily targets various microorganisms for its biosynthesis . These microorganisms utilize R-1,2-Propanediol as a carbon source, metabolizing it through specific enzymatic pathways .

Mode of Action

R-1,2-Propanediol interacts with its microbial targets by serving as a substrate for specific enzymes. For instance, in the biosynthesis from L-fucose or L-rhamnose, four key enzymes are involved: L-fucose/rhamnose isomerase, L-fuculokinase/rhamnulokinase, L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase, and propanediol oxidoreductase . These enzymes catalyze the conversion of sugars into R-1,2-Propanediol .

Biochemical Pathways

The primary biochemical pathway for the production of R-1,2-Propanediol is the methylglyoxal pathway . This pathway involves the conversion of dihydroxyacetone phosphate (DHAP) into methylglyoxal, which is then reduced to form R-1,2-Propanediol . Other pathways include the deoxyhexose pathway, which produces R-1,2-Propanediol from L-fucose and L-rhamnose .

Result of Action

The microbial metabolism of R-1,2-Propanediol results in the production of propionate and 1-propanol . Propionate is an important short-chain fatty acid that serves as an energy source for the host organism, while 1-propanol can be further metabolized or excreted .

Action Environment

The production of R-1,2-Propanediol is influenced by various environmental factors. For instance, the fermentation process for its production has been found to be most efficient at a temperature of 60°C and a pH of 6.0 under a nitrogen atmosphere . Additionally, the presence of sugars such as fucose, rhamnose, and glucose in the environment can influence the production of R-1,2-Propanediol, as these sugars serve as substrates for its biosynthesis .

Zukünftige Richtungen

The future of R-1,2-Propanediol lies in the field of microbial biosynthesis. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome . The commercial production of 1,2-propanediol is limited by low efficiency, and the chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions . Therefore, the focus is on improving the efficiency of microbial biosynthesis .

Eigenschaften

IUPAC Name |

(2R)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009429 | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4254-14-2 | |

| Record name | R-(-)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4254-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602HN5L69H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

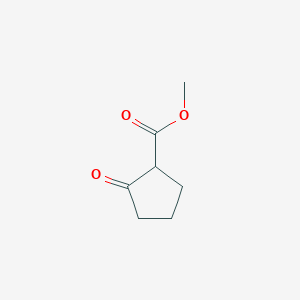

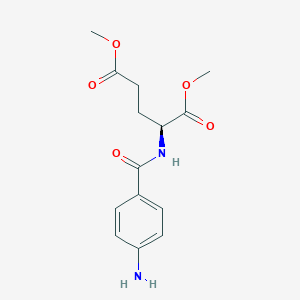

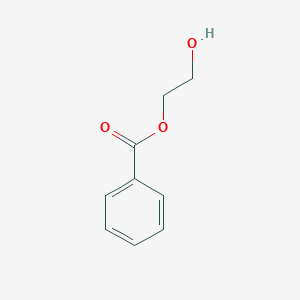

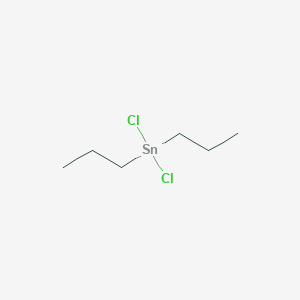

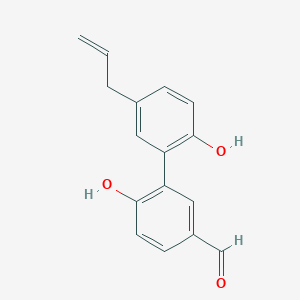

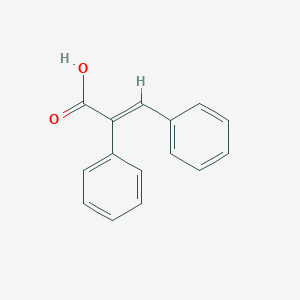

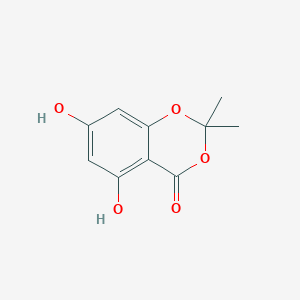

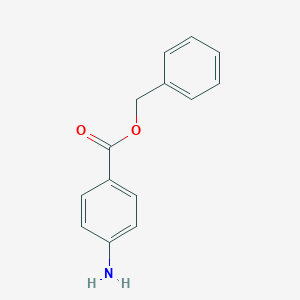

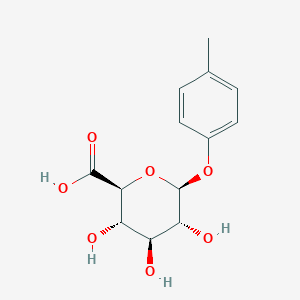

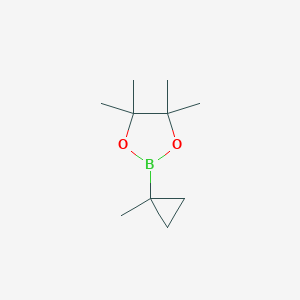

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)